Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate
Description
Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
phenyl N-(3-methyl-1,2,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C10H9N3O2S/c1-7-11-9(16-13-7)12-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13,14) |
InChI Key |
BTZHVPODFYPVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of 3-methyl-1,2,4-thiadiazole with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate moiety in this compound undergoes nucleophilic substitution under specific conditions. The thiadiazole ring stabilizes the carbamate group, making it susceptible to nucleophilic attack by hydroxide ions or amines. For example:
-
Hydrolysis : The carbamate group can hydrolyze in alkaline or acidic conditions to form the corresponding amine and phenyl isocyanate.
-
Aminolysis : Reaction with primary/secondary amines replaces the phenyl group with the amine nucleophile, forming substituted carbamates.
| Reaction Type | Mechanism | Products |
|---|---|---|
| Hydrolysis | Acidic/alkaline cleavage | Amine + phenyl isocyanate |
| Aminolysis | Nucleophilic displacement | Substituted carbamate |
Thiadiazole Ring Reactivity
The 1,2,4-thiadiazole core participates in reactions typical of heterocyclic systems:
-
Electrophilic Substitution : The sulfur atom directs electrophiles to the 5-position, enabling substitution at the para-carbamate site.
-
Cyclization Reactions : The thiadiazole ring can undergo intramolecular cyclization with adjacent groups, though this is less common in this derivative .
Mechanistic Insights
The ACS study proposes a radical initiation mechanism involving:
-
Deprotonation of DMF to form a carbamoyl anion.
-
Radical generation via decomposition of the anion.
This mechanism accounts for the transition-metal-free synthesis efficiency observed in experimental conditions .
Stability and Reactivity
The compound exhibits pH-dependent stability:
-
Acidic Conditions : Carbamate hydrolysis dominates.
-
Basic Conditions : Thiadiazole ring reactions (e.g., nucleophilic attack) are favored.
Reactivity toward nucleophiles is influenced by the methyl substituent at the 3-position, which modulates electron density in the thiadiazole ring.
Scientific Research Applications
Antimicrobial Properties
Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits efficacy against both bacterial and fungal strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have assessed its cytotoxic effects on human cancer cell lines, including leukemia (HL-60) and breast cancer cells (MCF7). The results from the MTT assay revealed that this compound significantly reduces cell viability, suggesting its potential as a chemotherapeutic agent .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Antifungal Activity
The compound has also been evaluated for its antifungal properties. It was found effective against strains such as Candida albicans and Aspergillus niger, with studies comparing its efficacy to fluconazole, a standard antifungal treatment.
Herbicidal Properties
In agricultural chemistry, this compound has been investigated for its herbicidal activity. Field studies have shown that it can inhibit the growth of various weeds without causing significant harm to crops like maize and wheat .
Table 2: Herbicidal Efficacy
| Weed Species | Effective Dose (g a.i./ha) | Crop Safety |
|---|---|---|
| Amaranthus spp. | 750 | High |
| Chenopodium spp. | 375 | Moderate |
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various thiazole derivatives, including this compound. The compound exhibited significant activity against multidrug-resistant Staphylococcus aureus strains with MIC values lower than those of traditional antibiotics like linezolid .
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of several sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .
Mechanism of Action
The mechanism of action of Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate can be compared with other thiadiazole derivatives:
Biological Activity
Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that modifications at specific positions on the thiadiazole ring can enhance antibacterial efficacy. For instance, compounds with free amino groups at position 2 exhibited moderate inhibitory activity against various bacterial strains. However, substitutions with thiocarbohydrazide significantly improved antimicrobial potency .
Anticancer Properties
Thiadiazole derivatives are also recognized for their anticancer potential. Studies have shown that certain thiadiazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The presence of specific functional groups on the thiadiazole ring has been correlated with increased cytotoxicity against cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been demonstrated in several studies. Compounds in this class can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Central Nervous System Activity
Recent research has indicated that certain thiadiazole derivatives may exhibit central nervous system (CNS) depressant effects. This activity suggests potential applications in treating anxiety and other mood disorders. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives. The following table summarizes key findings regarding SAR for this compound:
| Substitution Position | Substituent | Biological Activity |
|---|---|---|
| 2 | Free amino group | Moderate antimicrobial activity |
| 2 | Thiocarbohydrazide | Enhanced antimicrobial activity |
| 5 | Phenyl | Moderate anticancer activity |
| 1 | Alkyl groups | Increased CNS depressant effects |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant inhibitory effects with a minimum inhibitory concentration (MIC) of 125 µg/mL against E. coli and 250 µg/mL against S. aureus.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies indicated that this compound induces apoptosis via the mitochondrial pathway .
Q & A
Q. What are the optimized synthetic routes for Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: A catalyst-free, aqueous ethanol-mediated synthesis is widely used. Optimal conditions involve a 1:1 ethanol/water mixture at 80°C for 30 minutes, achieving yields up to 92%. Key factors include solvent polarity (enhancing reactant solubility) and temperature (accelerating imine/amide bond formation). Substituents on aromatic aldehydes (e.g., electron-withdrawing groups like NO₂ or Cl) improve reaction efficiency compared to electron-donating groups (e.g., OCH₃) . Characterization via ¹H/¹³C NMR and HRMS ([M+H]⁺ peaks) confirms structural integrity .
Q. What standard analytical techniques are employed to characterize this compound?
Methodological Answer: Routine characterization includes:
- NMR spectroscopy : Assigning proton environments (e.g., thiadiazole protons at δ 6.8–7.2 ppm; carbamate NH at δ 9–10 ppm) and carbon signals (thiadiazole C-S at ~165 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validating molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- Melting Point Analysis : Confirming purity (e.g., melting range 206–208°C for derivatives) .
Q. How is the stability of this compound assessed under varying storage conditions?
Methodological Answer: Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed carbamate or thiadiazole ring-opened derivatives) are identified via LC-MS. Storage at -20°C in inert atmospheres is recommended for long-term stability .
Advanced Research Questions
Q. How do electronic and steric effects of aromatic aldehyde substituents influence the reaction mechanism and product stability?
Methodological Answer: Electron-withdrawing groups (EWGs) on aldehydes lower the LUMO energy, facilitating nucleophilic attack by the thiadiazole amine. Steric hindrance from ortho-substituents reduces yields by ~15–20% compared to para-substituted analogs. Computational studies (DFT calculations) reveal transition-state stabilization via hydrogen bonding in aqueous ethanol . Contradictions in yield trends for nitro vs. halide substituents may arise from competing resonance effects .
Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound?
Methodological Answer: Discrepancies between NMR (solution-state) and X-ray (solid-state) data are addressed via:
Q. How can computational modeling predict the biological activity of thiadiazole-carbamate derivatives?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like NK3 receptors or bacterial enzymes. QSAR models correlate logP values (1.5–3.2) with antibacterial IC₅₀. For Fezolinetant analogs, the 3-methyl-thiadiazole moiety enhances lipophilic efficiency (LLE >5) and CNS penetration .
Q. What methodologies evaluate the compound’s anti-inflammatory or antimicrobial efficacy in vitro?
Methodological Answer:
- Antibacterial Assays : Broth microdilution (MIC determination against S. aureus or E. coli), with efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic activity from resistance .
- Anti-Inflammatory Screening : LPS-induced TNF-α inhibition in RAW264.7 macrophages, normalized to dexamethasone controls .
Data Contradictions and Validation
Q. How are inconsistencies in reported biological activities rationalized across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum protein binding affecting bioavailability) or impurity profiles. Orthogonal validation via:
Q. What advanced techniques confirm the regioselectivity of thiadiazole functionalization?
Methodological Answer:
- NOESY NMR : Identifying spatial proximity between substituents.
- Isotopic Labeling : ¹⁵N-labeled precursors track nitrogen migration during cyclization .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
